

Data Presentation: Performance Comparison of Analytical Methods

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The following table summarizes the quantitative performance of different analytical methods for adenosine quantification as reported in various studies. This data allows for an objective comparison of key analytical parameters such as linearity, precision, accuracy, and the lower limit of quantification (LLOQ).



Method	Linearity Range	Intra- assay Precisio n (%CV)	Inter- assay Precisio n (%CV)	Accurac y (% Deviatio n)	LLOQ	Matrix	Referen ce
LC- MS/MS	10–2000 pmol/sa mple	1.7% to 16%	1.7% to 16%	-11.5% to	Not Specified	Human Cells	[1]
LC-APCI- MS/MS	15.6 ng/mL - 2000 ng/mL	< 15%	< 15%	Within 15% of nominal value	15.6 ng/mL	Cell Culture Medium	[2]
LC- MS/MS with Dansyl Chloride Derivatiz ation	0.019 μM–37 μM	Not Specified	Not Specified	Not Specified	Not Specified	Murine Tumor	[3]
In-house colorimet ric method (for ADA)	3.2-100.0 U/L	1.7% to 2.2%	5.0% to 10.4%	< 3.5%	3.0 U/L	Pleural Fluid	[4]
LC- MS/MS- ESI	Not Specified	Not Specified	Not Specified	Not Specified	0.1 ng/mL	Human Blood	[5]
RP- HPLC	0.25- 100.00 μmol/L	< 15%	< 15%	Better than +/- 15%	0.25 μmol/L	Not Specified	
RP- HPLC	1-16 μg/mL	Not Specified	Not Specified	98.00% to 99.00% recovery	0.603- 0.630 μg/mL	Bulk Drug/Pha rmaceuti cals	



HPLC	Not Specified	2.4% to 5.3%	2.4% to 5.3%	91.6% to 98.3% recovery	0.048 μg/ml	Royal Jelly	
				recovery			

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of experimental protocols from the cited literature for the analysis of adenosine.

LC-MS/MS for Adenosine Nucleotides in Human Cells

- Sample Extraction: An indirect method is employed where phosphate fractions are separated using a QMA cartridge. The analytes are then eluted, dried, and reconstituted in ultrapure water before injection into the LC-MS/MS system.
- Chromatography: The specific column and mobile phase composition are not detailed in the abstract but the method avoids ion-pairing agents to prevent ion suppression.
- Mass Spectrometry: A mass spectrometer is used for sensitive and selective detection of the non-phosphorylated forms of the analytes.

LC-APCI-MS/MS for Adenosine in Cell Culture Medium

- Sample Preparation: No extraction phase is required, providing a simpler and faster workflow.
- Chromatography: A short run time of 4.5 minutes is achieved.
- Mass Spectrometry: Detection is performed using an atmospheric pressure chemical ionization (APCI) source in positive ion mode. Selected reaction monitoring (SRM) is used with transitions of m/z 268.2/136.1 for adenosine and m/z 302.2/170.0 for the internal standard.

RP-HPLC for Adenosine Analysis

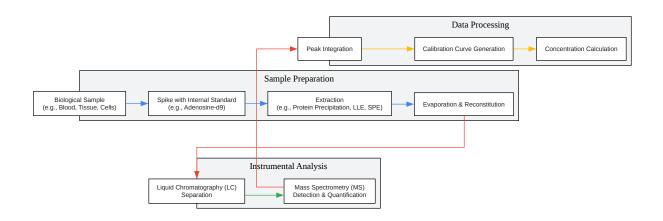
- Chromatography: HPLC separation is achieved on a C18 column.
- Mobile Phase: The mobile phase consists of water containing 7% v/v acetonitrile (ACN).



- Flow Rate: The analysis is carried out at a flow rate of 0.8 mL/min.
- Detection: The column effluent is monitored by UV detection at 260 nm.

Workflow and Pathway Visualizations

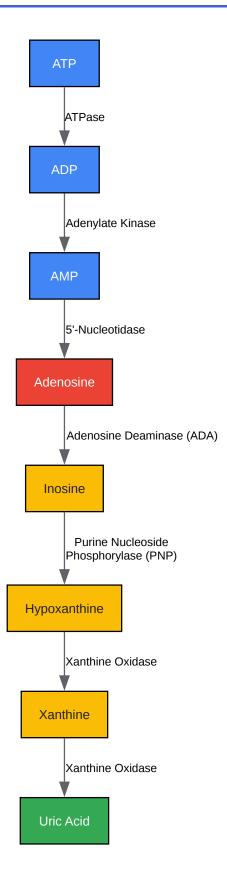
The following diagrams illustrate a typical experimental workflow for adenosine analysis and the metabolic pathway of adenosine.



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Caption: Experimental workflow for the quantitative analysis of adenosine using a stable isotope-labeled internal standard.





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Caption: Simplified metabolic pathway of adenosine.



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